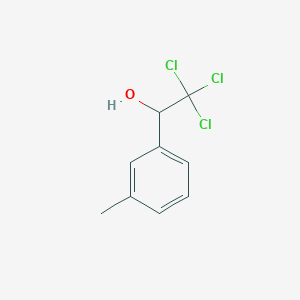
2,2,2-trichloro-1-m-tolylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a benzene ring with a methyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trichloro-1-m-tolylethanol typically involves the reaction of benzaldehydes with trichloromethyl reagents. One common method is the base-catalyzed condensation reaction of benzaldehydes with trichloromethyl compounds . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Trichloromethyl)-3-methylbenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trichloromethyl)-3-methylbenzenemethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-1-m-tolylethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: This compound has a similar structure but with an acetate group instead of a hydroxyl group.
Alpha-(Trichloromethyl)benzyl alcohol: Similar to 2,2,2-trichloro-1-m-tolylethanol but without the methyl group on the benzene ring.
Uniqueness
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is unique due to the presence of both a trichloromethyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H9Cl3O |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI-Schlüssel |
CNYHOYSRPFLZHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)

![7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)





![Methyl 2-[(E)-ethylideneamino]pyrazole-3-carboxylate](/img/structure/B1643506.png)


![4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B1643528.png)

![1-[4-[(3-Chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol](/img/structure/B1643561.png)
